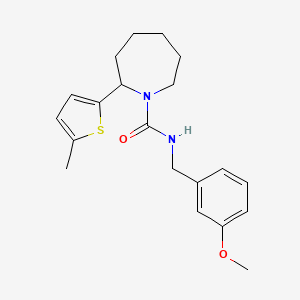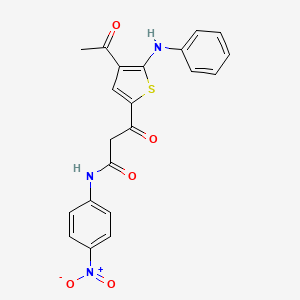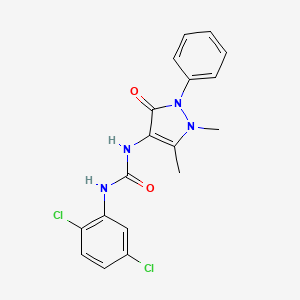
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that has gained attention in recent years due to its potential as a novel pain management drug. MT-45 is a member of the benzamide class of opioids, which are known for their potent analgesic effects and low abuse potential.
Mecanismo De Acción
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Binding of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide to the mu-opioid receptor results in the activation of downstream signaling pathways, leading to the inhibition of pain signaling in the central nervous system. N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also exhibits some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to produce respiratory depression, which is a common side effect of opioid analgesics. However, the respiratory depression produced by N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is less severe than that produced by morphine, suggesting that it may have a better safety profile. N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to produce some degree of physical dependence and tolerance, which are common features of opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is its potent analgesic effects, which make it a promising candidate for the treatment of various pain-related conditions. N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also exhibits a lower risk of respiratory depression compared to other opioid analgesics, which may make it a safer alternative for pain management. However, N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to produce physical dependence and tolerance, which may limit its long-term use.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, which may have improved efficacy and safety profiles. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, which may help to optimize dosing regimens and minimize side effects. Additionally, further research is needed to determine the long-term safety and efficacy of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in humans, as well as its potential for abuse and dependence.
Métodos De Síntesis
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzyl chloride with 2-amino-5-methylthiophene. The resulting intermediate is then reacted with 1-azepanecarboxylic acid to yield N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have potent analgesic effects in animal models, and as such, it has been studied extensively for its potential as a pain management drug. In addition to its analgesic effects, N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to have antitussive and antidiarrheal effects in animal models. These properties make N-(3-methoxybenzyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide a promising candidate for the treatment of various pain-related conditions, including chronic pain, neuropathic pain, and cancer-related pain.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-10-11-19(25-15)18-9-4-3-5-12-22(18)20(23)21-14-16-7-6-8-17(13-16)24-2/h6-8,10-11,13,18H,3-5,9,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCRRJACLLGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)


![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)
